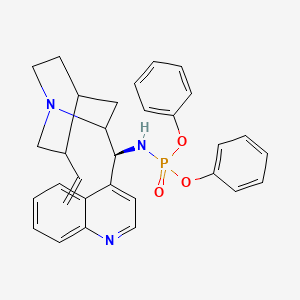
Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that features a quinoline ring, a quinuclidine moiety, and a phosphoramidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Quinuclidine Moiety: The quinuclidine structure is introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the quinoline derivative.
Vinylation: The vinyl group is added through a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.
Phosphoramidation: The final step involves the reaction of the intermediate with diphenylphosphoramidic chloride under basic conditions to form the desired phosphoramidate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinuclidine moiety, converting it to a more saturated form.
Substitution: The phosphoramidate group can participate in nucleophilic substitution reactions, where the diphenylphosphoramidate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated quinuclidine derivatives.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Applications De Recherche Scientifique
Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Biological Studies: The compound’s interaction with biological receptors is of interest for understanding its mechanism of action and potential therapeutic uses.
Chemical Biology: It is used as a probe to study enzyme activity and protein interactions due to its unique structural features.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and inhibits key metabolic pathways, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: This compound shares the quinoline and quinuclidine moieties but lacks the phosphoramidate group.
2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide: Similar in structure but with a benzamide group instead of the phosphoramidate.
Uniqueness
Diphenyl ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its combination of a quinoline ring, a quinuclidine moiety, and a phosphoramidate group, which imparts distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C31H32N3O3P |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
(1S)-N-diphenoxyphosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C31H32N3O3P/c1-2-23-22-34-20-18-24(23)21-30(34)31(28-17-19-32-29-16-10-9-15-27(28)29)33-38(35,36-25-11-5-3-6-12-25)37-26-13-7-4-8-14-26/h2-17,19,23-24,30-31H,1,18,20-22H2,(H,33,35)/t23?,24?,30?,31-/m0/s1 |
Clé InChI |
MRNFSFTVCAYISC-ACXLUSPBSA-N |
SMILES isomérique |
C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



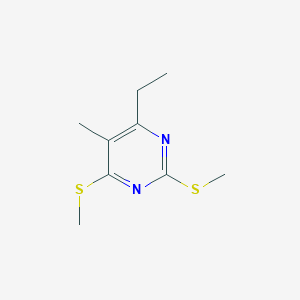
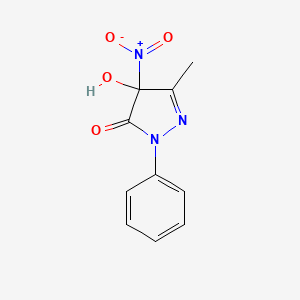
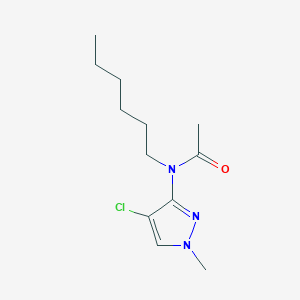

![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-](/img/structure/B15213898.png)
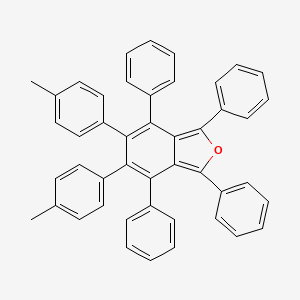
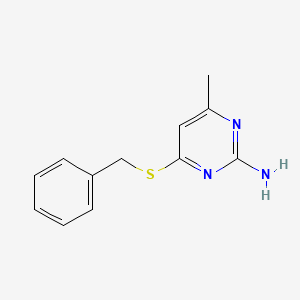
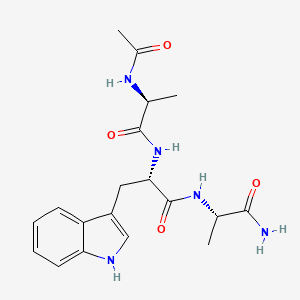
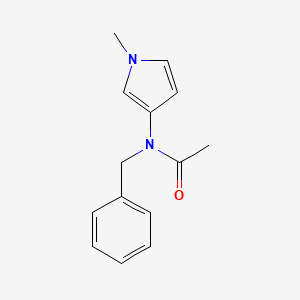
![3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B15213930.png)
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B15213938.png)
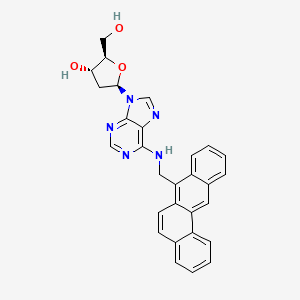
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
